The first paper discusses hydroxylated analogues of 3-isopropylaminobenzothiadiazine dioxides, which are known to be potent KATP channel openers. These compounds have been found to be selective for the SUR1/Kir6.2 channel subtype, which is significant in the context of pancreatic tissue. The study reveals that the R isomers of these compounds are more potent and selective than the S isomers, leading to an improved selectivity for the sulfonylurea receptor 1 (SUR1). This selectivity is crucial for the therapeutic targeting of pancreatic tissue, which is relevant in conditions like diabetes. The metabolic stability of these compounds is also enhanced, making them more viable as lead candidates for drug development1.
The second paper explores the antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols. These compounds were administered orally to spontaneously hypertensive rats and showed optimum activity when they had branched alkyl or branched alkylamino groups flanking the carbonyl or thiocarbonyl group. Some of these compounds were found to be approximately equipotent to cromakalim, a known potassium channel activator. The antihypertensive activity of these compounds suggests their potential use in the management of hypertension. The study also indicates that these compounds may act as potassium channel activators, which is a mechanism of action that can lead to vasodilation and subsequent lowering of blood pressure2.
The selectivity for pancreatic tissue, as discussed in the first paper, is particularly relevant for the treatment of diabetes. The SUR1 receptor is a key component in the regulation of insulin secretion from pancreatic beta cells. By selectively targeting this receptor, the hydroxylated analogues of 3-isopropylaminobenzothiadiazine dioxides could potentially be used to modulate insulin release, offering a new avenue for diabetes treatment. The improved metabolic stability of these compounds also suggests that they could have a more favorable pharmacokinetic profile, which is an important consideration in drug development1.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2